molecular formula C12H8N2O5 B6385990 5-(3,5-Dicarboxyphenyl)-2-hydroxypyrimidine, 95% CAS No. 1261904-83-9

5-(3,5-Dicarboxyphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385990
CAS RN: 1261904-83-9
M. Wt: 260.20 g/mol
InChI Key: WUJQWODSOAJJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dicarboxyphenyl)-2-hydroxypyrimidine, 95% (5-DCPH-95) is a synthetic compound composed of a pyrimidine ring, two carboxylic acid groups, and one hydroxyl group. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and dyes. 5-DCPH-95 has been extensively studied in recent years due to its potential applications in scientific research.

Scientific Research Applications

5-(3,5-Dicarboxyphenyl)-2-hydroxypyrimidine, 95% has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of fluorescent probes for the detection of metal ions and in the synthesis of new materials for drug delivery. Additionally, 5-(3,5-Dicarboxyphenyl)-2-hydroxypyrimidine, 95% has been used in the synthesis of organic compounds for use in catalysis and for the synthesis of organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(3,5-Dicarboxyphenyl)-2-hydroxypyrimidine, 95% is based on its ability to form hydrogen bonds with other molecules. The hydroxyl group and the two carboxylic acid groups of 5-(3,5-Dicarboxyphenyl)-2-hydroxypyrimidine, 95% can form hydrogen bonds with other molecules, allowing it to act as a bridge between them. This property makes it useful for the synthesis of compounds with specific properties, such as drugs and dyes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-2-hydroxypyrimidine, 95% are still being studied. It is known to have antioxidant properties, which can be beneficial in reducing the oxidative damage caused by free radicals. Additionally, 5-(3,5-Dicarboxyphenyl)-2-hydroxypyrimidine, 95% has been shown to have anti-inflammatory and antifungal properties. It has also been shown to have an inhibitory effect on the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

5-(3,5-Dicarboxyphenyl)-2-hydroxypyrimidine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a stable compound and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. The reaction conditions for its synthesis are relatively harsh, and it is not soluble in most organic solvents.

Future Directions

There are several potential future directions for 5-(3,5-Dicarboxyphenyl)-2-hydroxypyrimidine, 95%. It could be used in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of materials for drug delivery, such as nanomaterials and polymers. It could also be used in the synthesis of organic compounds for use in catalysis and organic electronics. Finally, it could be further studied for its potential therapeutic uses, such as its antioxidant and anti-inflammatory properties.

Synthesis Methods

5-(3,5-Dicarboxyphenyl)-2-hydroxypyrimidine, 95% can be synthesized via a multi-step reaction sequence involving the condensation of 3,5-dicarboxyphenylhydrazine and 2-hydroxypyrimidine. The reaction is catalyzed by an acid and proceeds in two steps. In the first step, the condensation of the two reactants yields a hydrazone intermediate, which is then hydrolyzed to form 5-(3,5-Dicarboxyphenyl)-2-hydroxypyrimidine, 95%. The reaction is typically carried out in an aqueous medium at a temperature of 80°C. The product can then be isolated and purified by recrystallization.

properties

IUPAC Name

5-(2-oxo-1H-pyrimidin-5-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-10(16)7-1-6(2-8(3-7)11(17)18)9-4-13-12(19)14-5-9/h1-5H,(H,15,16)(H,17,18)(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJQWODSOAJJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686871
Record name 5-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261904-83-9
Record name 5-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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